molecular formula C11H13FO2 B13421345 4-Fluoro-3-isopropoxy-5-methylbenzaldehyde

4-Fluoro-3-isopropoxy-5-methylbenzaldehyde

Cat. No.: B13421345
M. Wt: 196.22 g/mol
InChI Key: ICXYQRUJVRCVTJ-UHFFFAOYSA-N
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Description

4-Fluoro-3-isopropoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C11H13FO2 It is characterized by the presence of a fluorine atom, an isopropoxy group, and a methyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-isopropoxy-5-methylbenzaldehyde typically involves the introduction of the fluorine atom, isopropoxy group, and methyl group onto the benzaldehyde ring. One common method involves the reaction of 4-fluoro-3-isopropoxybenzaldehyde with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-isopropoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 4-Fluoro-3-isopropoxy-5-methylbenzoic acid.

    Reduction: 4-Fluoro-3-isopropoxy-5-methylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-isopropoxy-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging due to the presence of the fluorine atom.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-isopropoxy-5-methylbenzaldehyde depends on its specific application. In chemical reactions, the functional groups on the benzaldehyde ring interact with reagents to form new products. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. In biological applications, the compound may interact with molecular targets through non-covalent interactions, affecting cellular processes.

Comparison with Similar Compounds

  • 3-Fluoro-4-methylbenzaldehyde
  • 4-Fluoro-3-isopropoxybenzaldehyde
  • 4-Fluoro-3-isopropoxy-5-(methylthio)benzaldehyde

Comparison: 4-Fluoro-3-isopropoxy-5-methylbenzaldehyde is unique due to the specific arrangement of its functional groups. The presence of the isopropoxy group and the methyl group on the benzaldehyde ring distinguishes it from other similar compounds. This unique structure imparts specific chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

4-fluoro-3-methyl-5-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C11H13FO2/c1-7(2)14-10-5-9(6-13)4-8(3)11(10)12/h4-7H,1-3H3

InChI Key

ICXYQRUJVRCVTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)OC(C)C)C=O

Origin of Product

United States

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